molecular formula C11H13FO2 B3344824 4-(Tert-butyl)-2-fluorobenzoic acid CAS No. 932400-17-4

4-(Tert-butyl)-2-fluorobenzoic acid

Cat. No.: B3344824
CAS No.: 932400-17-4
M. Wt: 196.22 g/mol
InChI Key: UGLNBDINYJXPIA-UHFFFAOYSA-N
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Description

4-(Tert-butyl)-2-fluorobenzoic acid is an organic compound that belongs to the class of benzoic acids It features a tert-butyl group and a fluorine atom attached to a benzene ring, making it a unique derivative of benzoic acid

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Tert-butyl)-2-fluorobenzoic acid can be achieved through several methods. One common approach involves the fluorination of 4-(Tert-butyl)benzoic acid. This can be done using electrophilic fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under mild conditions. The reaction typically proceeds at room temperature or slightly elevated temperatures, yielding the desired product with good selectivity.

Another method involves the Suzuki-Miyaura cross-coupling reaction, where a boronic acid derivative of 4-(Tert-butyl)benzoic acid is coupled with a fluorinated aryl halide in the presence of a palladium catalyst.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale fluorination processes using continuous flow reactors. These reactors provide better control over reaction conditions, leading to higher yields and purity of the final product. Additionally, the use of automated systems can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(Tert-butyl)-2-fluorobenzoic acid can undergo various chemical reactions, including:

    Substitution Reactions: The fluorine atom can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include alkoxides, amines, and thiols.

    Oxidation Reactions: The tert-butyl group can be oxidized to form tert-butyl alcohol or tert-butyl hydroperoxide. This can be achieved using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction Reactions: The carboxylic acid group can be reduced to an alcohol or an aldehyde using reducing agents like lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

    Electrophilic Fluorination: Selectfluor, NFSI; room temperature to 50°C.

    Suzuki-Miyaura Coupling: Palladium catalyst, boronic acid derivative, fluorinated aryl halide; 80-100°C.

    Oxidation: Potassium permanganate, hydrogen peroxide; room temperature to 60°C.

    Reduction: Lithium aluminum hydride, sodium borohydride; room temperature to 40°C.

Major Products Formed

    Substitution: Various substituted benzoic acids.

    Oxidation: Tert-butyl alcohol, tert-butyl hydroperoxide.

    Reduction: 4-(Tert-butyl)-2-fluorobenzyl alcohol, 4-(Tert-butyl)-2-fluorobenzaldehyde.

Scientific Research Applications

4-(Tert-butyl)-2-fluorobenzoic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules

    Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions. Its fluorine atom can serve as a probe in NMR spectroscopy to investigate binding sites and conformational changes in biomolecules.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and resins, where its unique properties can improve performance characteristics.

Mechanism of Action

The mechanism of action of 4-(Tert-butyl)-2-fluorobenzoic acid depends on its specific application. In enzyme inhibition studies, the compound may act by binding to the active site of the enzyme, thereby blocking substrate access and inhibiting enzymatic activity. The fluorine atom can enhance binding affinity through hydrogen bonding and electrostatic interactions with amino acid residues in the enzyme’s active site .

Comparison with Similar Compounds

Similar Compounds

    4-(Tert-butyl)benzoic acid: Lacks the fluorine atom, which can affect its reactivity and applications.

    2-Fluorobenzoic acid: Lacks the tert-butyl group, which can influence its steric and electronic properties.

    4-(Tert-butyl)-3-fluorobenzoic acid: Similar structure but with the fluorine atom in a different position, leading to different reactivity and applications.

Uniqueness

4-(Tert-butyl)-2-fluorobenzoic acid is unique due to the presence of both the tert-butyl group and the fluorine atom on the benzene ring. This combination imparts distinct steric and electronic properties, making it a valuable compound in various chemical transformations and applications.

Properties

IUPAC Name

4-tert-butyl-2-fluorobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13FO2/c1-11(2,3)7-4-5-8(10(13)14)9(12)6-7/h4-6H,1-3H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGLNBDINYJXPIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=C(C=C1)C(=O)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13FO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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